molecular formula C15H12O4 B572070 2-Formyl-6-(3-methoxycarbonylphenyl)phenol CAS No. 1258625-58-9

2-Formyl-6-(3-methoxycarbonylphenyl)phenol

Cat. No.: B572070
CAS No.: 1258625-58-9
M. Wt: 256.257
InChI Key: POOXZWWZMZZHJE-UHFFFAOYSA-N
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Description

2-Formyl-6-(3-methoxycarbonylphenyl)phenol is an organic compound with the molecular formula C15H12O4 It is a derivative of biphenyl, featuring a formyl group and a methoxycarbonyl group attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol typically involves multi-step organic reactions. One common method includes the formylation of 6-(3-methoxycarbonylphenyl)phenol using a formylating agent such as formic acid or formic anhydride in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(3-methoxycarbonylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-Carboxy-6-(3-methoxycarbonylphenyl)phenol.

    Reduction: 2-Hydroxymethyl-6-(3-methoxycarbonylphenyl)phenol.

    Substitution: 2-Formyl-6-(3-methoxycarbonylphenyl)-4-nitrophenol (nitration product).

Scientific Research Applications

2-Formyl-6-(3-methoxycarbonylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl and methoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-6-(4-methoxycarbonylphenyl)phenol: Similar structure but with the methoxycarbonyl group in a different position.

    2-Formyl-6-(3-carboxyphenyl)phenol: Similar structure but with a carboxyl group instead of a methoxycarbonyl group.

    2-Formyl-6-(3-methoxyphenyl)phenol: Similar structure but with a methoxy group instead of a methoxycarbonyl group.

Uniqueness

2-Formyl-6-(3-methoxycarbonylphenyl)phenol is unique due to the specific positioning of the formyl and methoxycarbonyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 3-(3-formyl-2-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-15(18)11-5-2-4-10(8-11)13-7-3-6-12(9-16)14(13)17/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOXZWWZMZZHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685227
Record name Methyl 3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258625-58-9
Record name Methyl 3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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